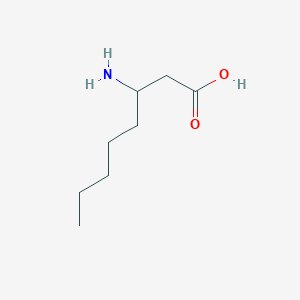

3-Aminooctanoic acid

説明

Significance of β-Amino Acids as Non-Canonical Building Blocks

Amino acids are the fundamental units of peptides and proteins. The 20 canonical amino acids, all of which are α-amino acids, are directly encoded by the genetic code and are the primary constituents of naturally occurring proteins. mdpi.comacs.org In α-amino acids, the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (the α-carbon). hmdb.ca

β-amino acids, in contrast, possess the amino group on the β-carbon, which is one carbon atom removed from the carboxyl group. nih.govhmdb.camimedb.org This difference in structure imparts unique conformational constraints and chemical properties to β-amino acids, making them valuable as non-canonical or "unnatural" building blocks. mdpi.comnih.govbitesizebio.com The incorporation of non-canonical amino acids into peptides and proteins can lead to altered structures, enhanced stability against enzymatic degradation, and novel biological functions. mdpi.comnih.govfrontiersin.org This makes them particularly relevant in the design of peptidomimetics, molecules that mimic the function of natural peptides but with improved pharmacological properties. nih.govbitesizebio.com

Classification and Structural Characteristics within the β-Amino Fatty Acid Family

3-Aminooctanoic acid is classified as a β-amino acid and a β-amino fatty acid. nih.govguidechem.com It is structurally related to octanoic acid (caprylic acid), with an amino group substituted at the third carbon position. nih.govguidechem.com Fatty acids are carboxylic acids with an aliphatic tail. hmdb.ca β-Amino fatty acids are a sub class of amino fatty acids, which in turn are a sub class of fatty acids and conjugates within the broader category of Fatty Acyls. nih.govnih.gov

The molecular formula of this compound is C8H17NO2, and its molecular weight is approximately 159.23 g/mol . nih.govguidechem.com It possesses a straight chain aliphatic tail of five carbons (a pentyl group) attached to the β-carbon, which also carries the amino group, and a methylene (B1212753) group connected to the carboxylic acid group. nih.gov This structure distinguishes it from α-aminooctanoic acid (2-aminooctanoic acid), where the amino group is on the carbon adjacent to the carboxyl group hmdb.ca, and ω-aminooctanoic acid (8-aminooctanoic acid), where the amino group is at the terminal carbon of the eight-carbon chain nih.govmedchemexpress.comsigmaaldrich.com.

The structural characteristics of this compound, particularly the position of the amino group, contribute to its conformational flexibility and potential for forming unique secondary structures when incorporated into peptides or other molecules.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 295606 |

| Octanoic acid | 124-07-2 |

| 2-Aminooctanoic acid | 69522 |

| 8-Aminooctanoic acid | 66085 |

| 6-Aminohexanoic acid | 564 |

| 3-Aminohexanoic acid | 5275645 |

Data Table: Selected Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H17NO2 | PubChem nih.gov |

| Molecular Weight | 159.23 g/mol | PubChem nih.gov |

| XLogP3 (predicted) | -1.1 | PubChem nih.gov |

| Monoisotopic Mass | 159.12593 Da | PubChem uni.lu |

| Topological Polar Surface Area | 63.3 Ų | Guidechem guidechem.com |

| Hydrogen Bond Donor Count | 2 | Guidechem guidechem.com |

| Hydrogen Bond Acceptor Count | 3 | Guidechem guidechem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-aminooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-7(9)6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHHDJRMDOBZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304261 | |

| Record name | 3-aminooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104883-49-0 | |

| Record name | 3-Aminooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104883-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Aminooctanoic Acid and Its Stereoisomers

Enantioselective Synthesis Strategies for Chiral 3-Aminooctanoic Acid

The production of enantiomerically pure this compound is crucial for its application in biologically active molecules. Several strategies have been developed to control the stereochemistry at the C3 position.

Substrate-Controlled Asymmetric Synthesis Approaches

Substrate-controlled asymmetric synthesis relies on the inherent chirality of the starting material to direct the stereochemical outcome of subsequent reactions. A notable example is the synthesis of (R)-3-aminooctanoic acid from a commercially available chiral precursor.

A simple and effective substrate-controlled asymmetric synthesis of (R)-3-aminooctanoic acid (also known as D-β-aminooctanoic acid or D-BAOA) has been described starting from (S)-1-octyn-3-ol. nih.govresearchgate.net This method involves a series of transformations that proceed with high stereochemical control. The key steps include the conversion of the chiral alcohol into a protected propargylic amine with complete inversion of configuration. This is followed by the transformation of a (phenylseleno)acetylene intermediate into a Se-phenyl seleno-carboxylate, which is then readily converted to the desired carboxylic acid. The final step involves the removal of the phthalimido protecting group to yield the target (R)-3-aminooctanoic acid. nih.govresearchgate.net

| Step | Reagent/Condition | Intermediate/Product | Stereochemical Outcome |

| 1 | Phthalimide, PPh₃, DIAD | Protected propargylic amine | Complete inversion of configuration |

| 2 | PhSeCl, NaI | (Phenylseleno)acetylene intermediate | Retention of configuration |

| 3 | O₂, H₂O | Se-phenyl seleno-carboxylate | Conversion of alkyne to carboxylic acid |

| 4 | Hydrazine hydrate | (R)-3-Aminooctanoic acid | Deprotection |

Catalytic Asymmetric Synthesis (e.g., Hydrogenation, Mannich-type Reactions, Conjugate Additions)

Catalytic asymmetric synthesis offers a powerful and atom-economical approach to chiral molecules, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. While specific examples for the synthesis of this compound are not extensively detailed in the literature, general and highly effective catalytic asymmetric methods for the synthesis of β-amino acids are well-established and applicable.

Catalytic Asymmetric Hydrogenation: This is a widely used method for the synthesis of chiral β-amino acids, typically involving the hydrogenation of a prochiral β-enamino ester or a β-keto ester. rsc.orgresearchgate.netacs.orgnih.gov Chiral transition metal complexes, often with ruthenium or iridium, are employed as catalysts. For instance, the asymmetric hydrogenation of β-aryl β-keto esters can provide the corresponding chiral β-hydroxy esters with excellent diastereoselectivities and enantioselectivities, which can then be converted to the desired β-amino acid. rsc.orgresearchgate.net

Catalytic Asymmetric Mannich-type Reactions: The Mannich reaction is a classic method for the formation of C-C bonds and the introduction of a nitrogen-containing functionality. wisc.edubeilstein-journals.orgacs.org In its asymmetric catalytic version, a chiral organocatalyst or a metal complex is used to control the stereoselective addition of an enolizable carbonyl compound (or its equivalent) to an imine. This reaction directly provides access to chiral β-amino ketones or β-amino esters, which are immediate precursors to β-amino acids. beilstein-journals.orgacs.org For example, the organocatalytic decarboxylative Mannich reaction of β-keto acids with aldimines, catalyzed by a cinchonine-derived bifunctional thiourea (B124793) catalyst, can produce β-amino ketones in high yields and good enantioselectivities. beilstein-journals.org

Catalytic Asymmetric Conjugate Additions: The conjugate addition (or Michael addition) of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is another direct route to β-amino acid derivatives. nih.govacs.orgorganic-chemistry.org Chiral catalysts, including metal complexes and organocatalysts, can facilitate this reaction in an enantioselective manner. nih.govacs.org For example, the asymmetric conjugate addition of hydrazoic acid to unsaturated imides has been shown to be an effective method for the synthesis of β-amino acid derivatives. acs.org

| Catalytic Method | Substrate Type | Product Type | Catalyst Example |

| Asymmetric Hydrogenation | β-Keto ester | β-Hydroxy ester | Ir/f-diaphos complex researchgate.net |

| Asymmetric Mannich Reaction | β-Keto acid and Aldimine | β-Amino ketone | Cinchonine-derived thiourea beilstein-journals.org |

| Asymmetric Conjugate Addition | α,β-Unsaturated imide | β-Azido imide | Chiral (salen)Al(III) complex |

Chemoenzymatic and Biocatalytic Approaches

Enzymes are highly efficient and selective catalysts that can be employed in the synthesis of chiral molecules under mild conditions. Chemoenzymatic and biocatalytic methods are increasingly being used for the production of enantiopure amino acids.

Transaminases: Transaminases (also known as aminotransferases) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. rsc.orgrsc.orgnih.govmdpi.comdiva-portal.org They are particularly useful for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. rsc.orgmdpi.com Transaminases can be used for the synthesis of β-amino acids by either the kinetic resolution of a racemic β-amino acid or the asymmetric amination of a β-keto acid. mdpi.com The broad substrate specificity of some transaminases allows for the synthesis of a variety of non-canonical amino acids. rsc.orgnih.gov

Lipases: Lipases are another class of enzymes that are widely used in organic synthesis, particularly for the kinetic resolution of racemic mixtures. nih.govresearchgate.netnih.govmdpi.commdpi.com In the context of β-amino acid synthesis, lipases can be used to selectively acylate or hydrolyze one enantiomer of a racemic β-amino ester, allowing for the separation of the two enantiomers. nih.govnih.gov For example, lipases from Pseudomonas and Rhizopus species have been shown to selectively hydrolyze L-amino acid esters with high reactivity and selectivity. nih.gov

Total Synthesis of Complex Peptides Incorporating this compound Residues

The incorporation of β-amino acids like this compound into peptides can confer unique structural and biological properties, such as increased stability towards enzymatic degradation and the ability to form novel secondary structures.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides. researchgate.netresearchgate.netaltabioscience.com The peptide is assembled in a stepwise manner while being covalently attached to an insoluble solid support. altabioscience.com The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is a cornerstone of modern SPPS. altabioscience.comnih.govnih.gov

To incorporate this compound into a peptide sequence using SPPS, the N-terminally protected derivative, Fmoc-3-aminooctanoic acid, is used. The synthesis cycle involves the following key steps:

Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed, typically with a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). altabioscience.com

Activation and Coupling: The carboxylic acid of Fmoc-3-aminooctanoic acid is activated using a coupling reagent to facilitate the formation of a peptide bond with the free amino group of the resin-bound peptide. creative-peptides.combachem.comnih.gov

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and any side-chain protecting groups are removed.

A variety of coupling reagents can be used for the activation step, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium/aminium-based reagents such as HBTU, HATU, and TBTU. creative-peptides.combachem.comnih.govpeptide.com The choice of coupling reagent can be critical for achieving high coupling efficiency, especially with sterically hindered or unnatural amino acids. nih.gov

| Reagent Class | Examples | Function |

| Carbodiimides | DCC, DIC, EDC | Carboxyl group activation bachem.com |

| Uronium/Aminium salts | HBTU, HATU, TBTU, PyBOP | Carboxyl group activation nih.gov |

| Phosphonium salts | BOP, PyAOP | Carboxyl group activation nih.gov |

Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis is the classical approach to peptide synthesis and remains a valuable technique, particularly for large-scale production. libretexts.orgnih.govekb.eg In this method, the peptide is synthesized in a homogeneous solution, and the product is isolated and purified after each step.

The synthesis of a peptide containing a this compound residue in solution phase involves the protection of the amino and carboxyl groups of the amino acids that are not involved in the peptide bond formation. libretexts.orgekb.eg The N-terminus is typically protected with a group like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), while the C-terminus is often protected as a methyl or benzyl (B1604629) ester. libretexts.org

The peptide bond is formed by activating the carboxyl group of one amino acid and reacting it with the free amino group of another. ekb.eg Coupling reagents similar to those used in SPPS, such as DCC, are employed for this purpose. libretexts.org After the coupling reaction, one of the protecting groups is selectively removed to allow for the next amino acid to be added to the growing peptide chain. libretexts.org This stepwise process of coupling and deprotection is continued until the desired peptide is synthesized.

Development of Novel Synthetic Pathways and Methodologies

Organocuprate-Mediated Approaches

Organocuprate reagents, also known as Gilman reagents, are valuable tools in organic synthesis for the formation of carbon-carbon bonds. A key reaction involving these reagents is the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. This methodology can be strategically employed for the synthesis of the carbon skeleton of this compound.

The general approach involves the reaction of a lithium dialkylcuprate with an appropriate α,β-unsaturated ester. For the synthesis of this compound, a suitable starting material would be an ester of 2-octenoic acid. The organocuprate, such as lithium dimethylcuprate, would then add to the β-position of the unsaturated ester. Subsequent protonation of the resulting enolate would yield the corresponding octanoate (B1194180) derivative.

A representative, though not explicitly documented, synthetic sequence could involve the conjugate addition of a suitable organocuprate to an α,β-unsaturated ester, followed by the introduction of the amino group. For instance, the conjugate addition of a pentylcuprate reagent to ethyl acrylate (B77674) would establish the eight-carbon backbone. The resulting ester could then be converted to a carboxylic acid, which can then be transformed into the target β-amino acid through a Hofmann or Curtius rearrangement.

Table 1: Representative Organocuprate-Mediated Synthesis of this compound Precursor

| Step | Reactants | Reagents | Product |

| 1 | Ethyl acrylate | Lithium dipentylcuprate, THF | Ethyl 3-pentyloctanoate |

| 2 | Ethyl 3-pentyloctanoate | 1. NaOH, H₂O/EtOH2. HCl | 3-Pentyloctanoic acid |

| 3 | 3-Pentyloctanoic acid | 1. SOCl₂2. NH₄OH | 3-Pentyloctanamide |

| 4 | 3-Pentyloctanamide | Br₂, NaOH, H₂O | This compound |

This sequence illustrates the utility of organocuprate chemistry in constructing the carbon framework, with subsequent well-established transformations to install the necessary amino functionality. The stereochemistry at the C3 position can be influenced by employing chiral auxiliaries or catalysts in the conjugate addition step.

Sulfamate-Tethered Aza-Michael Cyclization Strategies

A powerful and more recent methodology for the asymmetric synthesis of β-amino acids is the sulfamate-tethered aza-Michael cyclization. acs.orgnih.gov This intramolecular reaction provides a route to enantiomerically enriched β-amino acids through the formation and subsequent cleavage of a heterocyclic intermediate. acs.orgnih.gov

The strategy commences with an alcohol, which is converted into a sulfamate (B1201201) that is tethered to an α,β-unsaturated ester. nih.gov This substrate then undergoes an intramolecular aza-Michael addition, where the nitrogen of the sulfamate attacks the β-position of the unsaturated ester, leading to the formation of a cyclic sulfamidate, specifically an oxathiazinane-2,2-dioxide ring system. nih.gov This cyclization can be catalyzed by a chiral base to induce enantioselectivity, providing access to specific stereoisomers of the β-amino acid. nih.gov

For the synthesis of this compound, the precursor would be derived from an appropriate seven-carbon alcohol. This alcohol is first converted to a sulfamate. The hydroxyl group is then used to introduce an acrylate moiety, setting the stage for the key intramolecular cyclization. The resulting oxathiazinane can then be hydrolyzed to yield the desired this compound. The diastereoselectivity of the cyclization is often excellent, and the use of chiral catalysts can afford high enantiomeric excesses. nih.govnih.gov

Table 2: Sulfamate-Tethered Aza-Michael Cyclization for this compound

| Step | Starting Material | Key Transformation | Intermediate/Product |

| 1 | Heptan-1-ol | Sulfamoylation | Heptyl sulfamate |

| 2 | Heptyl sulfamate | Acrylation | Heptyl (acryloyl)sulfamate |

| 3 | Heptyl (acryloyl)sulfamate | Intramolecular aza-Michael cyclization | Oxathiazinane-2,2-dioxide derivative |

| 4 | Oxathiazinane-2,2-dioxide derivative | Ring opening/Hydrolysis | This compound |

This methodology is particularly advantageous for the synthesis of chiral β-amino acids, as the stereocenter at the β-position is established during the stereocontrolled cyclization step. nih.gov The operational simplicity and the ability to perform these reactions under mild conditions further enhance the appeal of this synthetic route. nih.gov

Structural Elucidation and Conformational Analysis in 3 Aminooctanoic Acid Containing Bioactive Molecules

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interaction of electromagnetic radiation with the molecule, various spectroscopic techniques can reveal information about the molecular framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the constitution and configuration of molecules containing 3-Aminooctanoic acid. d-nb.inforesearchgate.netnih.gov One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides primary information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. For a this compound residue, characteristic signals would include the α-protons (on C2), the β-proton (on C3), and the protons of the C5-pentyl side chain. squarix.de The chemical shift of the proton on the carbon bearing the amino group (C3) is a key indicator.

¹³C NMR: The carbon NMR spectrum shows the number of non-equivalent carbon atoms. nih.gov The carbonyl carbon of the carboxylic acid is typically found far downfield (160-180 ppm), while the carbons of the aliphatic chain appear at higher field. libretexts.org

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure, especially within a larger peptide. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, allowing for the tracing of the entire spin system of the this compound residue. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded protons and carbons, confirming assignments made in 1D spectra. For stereochemical assignment, Nuclear Overhauser Effect (NOE) based experiments (NOESY or ROESY) are critical, as they identify protons that are close in space, providing crucial distance constraints for conformational analysis of β-peptides. acs.org

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| Carboxyl Carbon (-C OOH) | 170 - 185 | Deshielded due to electronegative oxygens. libretexts.org |

| C3 Carbon (-C H(NH₂)-) | 45 - 55 | Carbon directly attached to the amino group. |

| C2 Carbon (-C H₂-COOH) | 35 - 45 | Influenced by the adjacent carbonyl group. |

| Alkyl Chain Carbons | 10 - 40 | Typical range for sp³ hybridized carbons. pdx.edu |

| Carboxyl Proton (-COOH ) | 10 - 12 | Highly deshielded, often a broad singlet. libretexts.org |

| C3 Proton (-CH (NH₂)-) | 2.5 - 3.5 | Position depends on solvent and neighboring groups. |

| C2 Protons (-CH₂ -COOH) | 2.0 - 2.7 | Alpha to the carbonyl group. libretexts.org |

| Terminal Methyl Proton (-CH₃ ) | 0.8 - 1.0 | Most shielded proton in the alkyl chain. |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for a this compound Residue.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a molecule. rockefeller.edu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to confirm the molecular formula of a this compound-containing compound. nih.govuni.lu

When this compound is part of a peptide, tandem mass spectrometry (MS-MS) is indispensable for sequence confirmation. nih.gov In this technique, the protonated peptide ion (the precursor ion) is isolated and fragmented. The resulting fragment ions are then analyzed to reveal the amino acid sequence. The fragmentation of peptide backbones typically occurs at the amide bonds, producing characteristic "b" and "y" ion series. researchgate.net The 159 Da mass of the this compound residue allows for its identification within the sequence from the mass difference between consecutive fragment ions. The fragmentation patterns can also help distinguish it from other isomeric amino acids. libretexts.orgnih.gov

| Property | Value | Technique | Significance |

| Molecular Formula | C₈H₁₇NO₂ | HRMS | Confirms the elemental composition. nih.gov |

| Monoisotopic Mass | 159.12593 Da | HRMS | Provides a highly accurate molecular weight for formula confirmation. uni.lu |

| Key Fragmentations | Loss of H₂O, NH₃, COOH | MS-MS | Characteristic losses from the amino acid structure help in identification. libretexts.orgnih.govwhitman.edu |

| Peptide Sequencing | Mass difference of ~159 Da | MS-MS | The mass of the this compound residue between b- or y-ions confirms its position in a peptide sequence. |

Table 2: Key Mass Spectrometry Data for this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. acs.org For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups: the carboxylic acid and the primary amine. nih.gov In a larger peptide, the amide bonds formed by the this compound residue would also give rise to strong, characteristic absorptions (Amide I and Amide II bands), which are sensitive to the secondary structure of the peptide. nih.govnih.govaip.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (very broad) |

| Amine (N-H) | Stretching | 3300 - 3500 (medium, often two bands for -NH₂) |

| Alkane (C-H) | Stretching | 2850 - 3000 (strong) |

| Carbonyl (C=O) | Stretching | 1700 - 1725 (strong) |

| Amine (N-H) | Bending (Scissoring) | 1550 - 1650 (variable) |

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound. acs.orgresearchgate.net

UV/Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. While the this compound molecule itself lacks a strong chromophore and does not absorb significantly in the UV-Vis range, this technique becomes valuable in studying its interaction with other molecules, particularly in complexation studies. nih.gov

If a bioactive molecule containing a this compound residue is designed to bind to a metal ion, UV-Vis spectroscopy can be used to monitor the formation of the metal-ligand complex. researchgate.netmdpi.com Changes in the absorption spectrum, such as the appearance of new bands or shifts in the wavelength of maximum absorbance (λmax), can provide evidence of complex formation and can be used to determine the stoichiometry and stability of the complex.

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.net For molecules containing this compound, particularly synthetic peptides, chromatographic methods are essential for purification and for assessing purity and resolving isomers.

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis and purification of synthetic peptides. lcms.cznih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the most common mode used. The retention of a peptide containing this compound would be influenced by the hydrophobicity of its pentyl side chain.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller stationary phase particles (~1.7 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. waters.com UPLC is particularly advantageous for resolving closely related impurities from the main peptide product, such as deletion sequences or isomers, ensuring the high purity required for bioactive molecules. nih.gov The high resolution also makes it an excellent tool for analyzing complex mixtures and for method development for preparative purification. waters.com HPLC can also be adapted to separate enantiomers of unusual amino acids, which is crucial for ensuring the stereochemical purity of a final product. mst.edudntb.gov.ua

| Parameter | Typical HPLC | Typical UPLC | Significance in Peptide Analysis |

| Particle Size | 3 - 5 µm | < 2 µm | Smaller particles provide higher efficiency and resolution. waters.com |

| Column Length | 150 - 250 mm | 50 - 150 mm | Shorter columns with UPLC enable faster separations. |

| Flow Rate | 0.5 - 2.0 mL/min | 0.2 - 0.7 mL/min | Optimized for smaller particle size and column dimensions. |

| Analysis Time | 20 - 60 min | 1 - 15 min | UPLC offers significant throughput advantages. |

| Resolution | Good | Excellent | UPLC provides superior separation of closely eluting impurities and isomers. waters.comnih.gov |

Table 4: Comparison of Typical HPLC and UPLC Parameters for the Analysis of Peptides Containing this compound.

Chiral HPLC for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the determination of the enantiomeric purity of chiral molecules, including those containing this compound. The principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. This allows for the accurate quantification of the proportion of each enantiomer in a sample, which is crucial in various fields, including asymmetric synthesis and pharmaceutical development, where the biological activity of a molecule can be highly dependent on its stereochemistry.

For β-amino acids like this compound, direct enantiomeric separation can be challenging. Therefore, a common and effective strategy involves the derivatization of the amino acid to enhance its interaction with the CSP and improve its chromatographic properties. A widely used derivatizing agent is 2,4-dinitrofluorobenzene (DNFB) or similar reagents, which react with the amino group to form N-3,5-dinitrobenzoyl (DNB) derivatives. These derivatives possess strong π-acidic dinitrophenyl groups that can engage in π-π interactions with suitable CSPs, such as Pirkle-type or polysaccharide-based columns.

The separation mechanism on a Pirkle-type CSP, for instance, often involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking between the derivatized analyte and the chiral selector immobilized on the stationary phase. The specific nature and orientation of these interactions differ for each enantiomer, resulting in one being retained more strongly than the other, thus enabling their resolution.

The choice of the mobile phase is also critical for achieving optimal separation. Typically, a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695) is used. The composition of the mobile phase is carefully optimized to balance retention and selectivity. The flow rate and column temperature are other important parameters that are fine-tuned to maximize resolution and efficiency.

Detection of the separated enantiomers is commonly performed using a UV detector, as the introduced dinitrophenyl group provides a strong chromophore, allowing for sensitive detection at specific wavelengths. The enantiomeric excess (% ee) can then be calculated from the peak areas of the two enantiomers in the chromatogram.

The following table summarizes typical experimental conditions and expected results for the chiral HPLC analysis of N-3,5-dinitrobenzoyl-3-Aminooctanoic acid methyl ester enantiomers, based on established methods for similar β-amino acid derivatives.

Table 1: Representative Chiral HPLC Parameters for the Enantiomeric Purity Determination of N-3,5-dinitrobenzoyl-3-Aminooctanoic Acid Methyl Ester

| Parameter | Value |

|---|---|

| Chromatographic Column | |

| Chiral Stationary Phase | (R,R)-Whelk-O1 |

| Dimensions | 250 mm x 4.6 mm |

| Particle Size | 5 µm |

| Mobile Phase | |

| Composition | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | |

| Wavelength | 254 nm |

| Representative Chromatographic Data | |

| Retention Time (t R1 ) for (S)-enantiomer | 12.5 min |

| Retention Time (t R2 ) for (R)-enantiomer | 15.0 min |

| Separation Factor (α) | 1.20 |

| Resolution Factor (R s ) | 2.5 |

This compound is a non-proteinogenic beta-amino acid that serves as a key component in the structure of several complex natural products, primarily lipopeptides isolated from cyanobacteria. Its presence contributes to the unique structural and biological properties of these compounds.

Biological Discovery and Functional Characterization of 3 Aminooctanoic Acid and Its Natural Conjugates

Mechanisms of Biological Action and Pharmacological Efficacy

The biological activities attributed to compounds containing 3-aminooctanoic acid are primarily associated with the parent lipopeptide structures, such as laxaphycins and lobocyclamides. Research has focused on the effects of these natural product conjugates rather than the isolated this compound itself.

Antifungal Activities against Fungal Pathogens (e.g., Candida spp.)

Lipopeptides containing this compound have demonstrated antifungal properties. Lobocyclamides A, B, and C, which include this compound in lobocyclamide B, exhibited moderate antifungal activity against fluconazole-resistant Candida albicans and Candida glabrata in disk diffusion assays at a concentration of 150 µ g/disk . nih.govacs.orgacs.org Lobocyclamide A also showed activity against C. albicans in a microbroth dilution assay with a Minimum Inhibitory Concentration (MIC) of 100 µ g/disk . nih.gov Laxaphycins, known to contain this compound residues in certain variants, are also recognized for their antifungal activities. rsc.orgrsc.orgacs.orgmdpi.com

| Compound | Fungal Pathogen | Assay Type | Concentration/MIC | Observed Activity | Source |

|---|---|---|---|---|---|

| Lobocyclamide A | Candida albicans | Microbroth Dilution | 100 µg/disk | Antifungal Activity (MIC) | nih.gov |

| Lobocyclamides A-C | Candida albicans (fluconazole-resistant) | Disk Diffusion | 150 µg/disk | Moderate Antifungal Activity | nih.govacs.orgacs.org |

| Lobocyclamides A-C | Candida glabrata (fluconazole-resistant) | Disk Diffusion | 150 µg/disk | Moderate Antifungal Activity | nih.govacs.orgacs.org |

| Laxaphycins | Aspergillus flavus | Bioactivity Screening | Not specified | Antifungal Activity | rsc.orgrsc.orgresearchgate.net |

| Laxaphycins | Candida species | Not specified | Not specified | Antifungal Activity | acs.orgmdpi.com |

Synergistic Biological Effects Observed in Natural Product Mixtures

Laxaphycins, a family that includes this compound-containing variants, are notable for exhibiting synergistic biological effects. Specifically, synergistic antifungal and antiproliferative activities have been observed between the two distinct macrocyclic types of laxaphycins, the 11-residue and 12-residue variants. rsc.orgrsc.orgacs.orgresearchgate.netmdpi.com This synergistic interaction highlights the complexity of the biological effects mediated by these natural product mixtures.

Cellular and Molecular Targets of Action

While the lipopeptides containing this compound demonstrate biological activities such as antifungal effects and cytotoxicity against certain cancer cell lines nih.govmdpi.com, the precise cellular and molecular targets directly modulated by this compound itself or the intact lipopeptide structures are not extensively detailed in the provided search results. The observed activities suggest interactions with cellular components or processes critical for fungal viability or cell proliferation, but specific protein or pathway targets require further investigation.

Metabolic Investigations and Physiological Roles of 3 Aminooctanoic Acid

Status of 3-Aminooctanoic Acid as an Endogenous Metabolite

This compound is recognized as a metabolite, specifically classified as a beta-amino acid and a beta-amino-fatty acid. nih.gov Metabolites are intermediates and products of metabolism and include a wide array of molecules with diverse functions. The classification of this compound as such implies it plays a role in biochemical processes within organisms. nih.gov

While its presence as a metabolite is established, detailed information regarding its endogenous status in humans is not extensively documented in scientific literature. For context, related but distinct aminooctanoic acid isomers have been studied, revealing different classifications. For instance, DL-2-Aminooctanoic acid (an alpha-amino acid) is considered a secondary metabolite, which are compounds that are not essential for the primary metabolic functions of an organism but may have roles in defense or signaling. Conversely, the Human Metabolome Database notes that 8-Aminooctanoic acid is not a naturally occurring metabolite and is typically only found in individuals exposed to the compound. The specific endogenous concentrations and distribution of this compound in human tissues remain an area for further investigation.

Interconnections with Broader Amino Acid and Fatty Acid Metabolism Pathways

The hybrid structure of this compound inherently links it to both fatty acid and amino acid metabolic pathways. It is functionally related to octanoic acid (also known as caprylic acid), a medium-chain fatty acid (MCFA). nih.gov

Connections to Fatty Acid Metabolism: Octanoic acid and other MCFAs are primarily metabolized in the mitochondria via beta-oxidation to produce acetyl-CoA. researchgate.netcreative-proteomics.com This acetyl-CoA can then enter the citric acid cycle for energy production or be used for the synthesis of ketone bodies. researchgate.net Studies on brain metabolism have shown that MCFAs like octanoic acid can serve as an alternative energy source to glucose and can influence the synthesis of neurotransmitters by providing precursors for the citric acid cycle. nih.gov Given its structural similarity, this compound is presumed to interact with these fatty acid pathways, although the presence of the beta-amino group would necessitate enzymatic steps different from standard beta-oxidation.

Connections to Amino Acid Metabolism: As a beta-amino acid, this compound is part of a class of molecules known for their diverse biological roles and metabolic stability. nih.govchiroblock.com Unlike alpha-amino acids, which are the primary building blocks of proteins, beta-amino acids are not incorporated into proteins via ribosomal synthesis. They are, however, found in some naturally occurring peptides and have significant roles in regulating nutritional metabolism and immunity. researchgate.net The metabolism of beta-amino acids can involve transamination and further breakdown, contributing to the pool of metabolic intermediates. The specific enzymes and pathways responsible for the catabolism of this compound have not been fully elucidated.

Table 1: Metabolic Context of this compound

| Feature | This compound | Related Parent Compounds |

| Chemical Class | Beta-amino-fatty acid nih.gov | Octanoic Acid (MCFA), Beta-Alanine (Beta-amino acid) |

| Primary Metabolic Pathway | Not fully elucidated | Beta-oxidation (for Octanoic Acid) researchgate.net |

| Key Metabolic Products (Predicted) | Acetyl-CoA, Amino group intermediates | Acetyl-CoA, Ketone bodies (from Octanoic Acid) researchgate.net |

| Primary Function | Role as a metabolite nih.gov | Energy source, Biosynthetic precursor creative-proteomics.comnih.gov |

Correlations with Biological Processes and Disease States within Amino Acid Metabolism Research

Direct research linking this compound to specific biological processes or disease states is limited in the available scientific literature. However, the broader classes of molecules to which it belongs—beta-amino acids and medium-chain fatty acids—have been investigated in various physiological and pathological contexts.

Beta-amino acids and their derivatives are of significant interest in medicinal chemistry due to their increased metabolic stability compared to their alpha-amino counterparts. chiroblock.com This stability makes them attractive candidates for drug development. As a class, they have been associated with a wide range of potential therapeutic properties, including hypoglycemic and antiketogenic characteristics.

Research into amino acid metabolism has identified correlations between certain amino acid derivatives and disease. For example, a Mendelian randomization study found a potential causal association between a related but structurally distinct compound, X-12510-2-aminooctanoic acid, and the risk of essential hypertension, suggesting that amino acid metabolism is a key area of interest in cardiovascular health. However, no such specific correlations have been reported for this compound. The functional roles of many individual beta-amino acids, including this compound, remain largely unexplored, representing a gap in the current understanding of amino acid metabolism and its relation to human health and disease.

Design and Evaluation of 3 Aminooctanoic Acid Derivatives and Analogues in Medicinal Chemistry

Strategies for Chemical Modification and Functionalization of 3-Aminooctanoic Acid

Chemical strategies for incorporating and modifying this compound (Aoc) often involve its synthesis and subsequent functionalization or incorporation into larger molecular frameworks, such as peptides. One approach involves the asymmetric synthesis of specific stereoisomers, such as (R)-3-aminooctanoic acid (D-BAOA), which can be achieved from precursors like (S)-1-octyn-3-ol through controlled synthetic routes fishersci.co.ukresearchgate.netresearchgate.net. These methods typically involve converting a precursor with the desired stereochemistry into a protected beta-amino acid derivative researchgate.net.

Functionalization can occur through standard organic chemistry techniques applied to the amino and carboxylic acid groups, as well as potentially the alkyl chain. For instance, the amino group can be protected (e.g., with Boc or Phth groups) during synthesis or coupled with other amino acids or molecules to form amide bonds researchgate.netsumitbiomedical.com. The carboxylic acid can be activated for coupling reactions. Modifications to the alkyl chain, such as hydroxylation, have been observed in natural products containing this compound, suggesting potential sites for functionalization nih.gov. The synthesis of related beta-amino acid derivatives, such as 3-(Boc-NH)-nonanoic acid, illustrates the potential for varying the alkyl chain length and introducing protecting groups sumitbiomedical.com.

Incorporation into Peptidomimetics for Enhanced Stability and Bioavailability

The incorporation of beta-amino acids like this compound into peptide chains leads to the formation of beta-peptides or mixed alpha/beta-peptides, which are considered peptidomimetics. These structures often exhibit enhanced metabolic stability compared to their alpha-peptide counterparts due to their altered backbone structure, which is less susceptible to enzymatic degradation researchgate.net.

Naturally occurring cyclic lipopeptides such as laxaphycins and lobocyclamides provide notable examples of this compound being incorporated into peptidomimetic structures nih.govacs.orgnih.govresearchgate.netacs.orgresearchgate.net. Laxaphycin A, for instance, is an cyclic undecapeptide that includes a this compound residue (Aoc) nih.govacs.org. Lobocyclamides B and C are lipopeptides containing long-chain beta-amino acids, with lobocyclamide B specifically incorporating this compound nih.govresearchgate.netacs.orgresearchgate.net. The cyclic nature and the presence of non-proteinogenic amino acids like this compound contribute to the unique conformations and increased stability of these natural products. The enhanced stability of beta-peptide helices compared to alpha-peptide helices has been reported, highlighting a general principle relevant to the incorporation of beta-amino acids for improved stability researchgate.net. The design of conformationally constrained macrocyclic compounds that include this compound further exemplifies its use in creating stable molecular architectures with potential therapeutic properties google.com.

Structure-Activity Relationship (SAR) Studies of this compound-Containing Peptides

Structure-Activity Relationship (SAR) studies have been conducted on peptides containing this compound, particularly in the context of natural products like laxaphycins. Variations in the structure of these peptides, including the presence or absence of the this compound residue or its homologues, have been linked to differences in biological activity nih.govacs.org.

For example, laxaphycin A contains this compound (Aoc), while laxaphycin E contains 3-aminodecanoic acid (Ade), a homologous beta-amino acid nih.gov. Similarly, lobocyclamide B contains this compound, and lobocyclamide C contains 3-aminodecanoic acid nih.govresearchgate.netacs.orgresearchgate.net. Studies on these natural products and their analogues have aimed to understand how the specific amino acid composition, including the presence and nature of the beta-amino acid, influences their biological effects, such as antifungal or cytotoxic activity acs.orgnih.govresearchgate.netresearchgate.net. While detailed SAR data tables were not available in the provided snippets, the discussion of different laxaphycin and lobocyclamide variants and their observed activities indicates that the structure, including the beta-amino acid component, plays a role in determining the biological profile nih.govacs.orgnih.govresearchgate.netacs.orgresearchgate.net.

A summary of reported activities for some peptides containing this compound or its homologue is presented below:

| Peptide | Contains | Activity Mentioned | Notes |

| Laxaphycin A | This compound (Aoc) | Antifungal, Cytotoxic acs.orgresearchgate.net | Cyclic undecapeptide nih.govacs.org |

| Laxaphycin B | 3-Aminodecanoic acid (Ade) | Antifungal, Cytotoxic acs.orgresearchgate.net | Cyclic dodecapeptide nih.govacs.org. Exhibits synergism with Laxaphycin A acs.org. |

| Lobocyclamide B | This compound | Moderate antifungal activity nih.govresearchgate.netacs.org | Contains 4-hydroxythreonine nih.govresearchgate.netacs.orgresearchgate.net. |

| Lobocyclamide C | 3-Aminodecanoic acid | Moderate antifungal activity nih.govresearchgate.netacs.org | Contains 4-hydroxythreonine nih.govresearchgate.netacs.orgresearchgate.net. |

These findings underscore the importance of the beta-amino acid residue within these complex peptide structures and provide a basis for further SAR investigations to develop analogues with improved properties.

Computational Chemistry and Modeling Studies in 3 Aminooctanoic Acid Research

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are foundational techniques used to study how a small molecule, or ligand, such as 3-Aminooctanoic acid, might bind to a biological macromolecule, typically a protein receptor. These methods are crucial for predicting the binding affinity and mode of interaction, which are key determinants of a compound's potential biological effect.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves preparing a 3D structure of both the ligand (this compound) and the target receptor. Potential targets for this compound could include enzymes involved in fatty acid metabolism, such as fatty acid synthase (FASN) or fatty acid binding proteins (FABPs), or receptors that recognize fatty acids, like the free fatty acid receptor 1 (FFA1). nih.govacs.orgnih.gov The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the receptor's binding site, calculating a "docking score" for each pose, which estimates the binding affinity.

Research on similar fatty acids and their derivatives has successfully used this approach to identify potential inhibitors for various protein targets. nih.gov For example, a virtual screening of a fatty acid database against the voltage-gated sodium channel 1.2 (NaV1.2) identified several compounds with potential antiseizure activity. mdpi.com A hypothetical docking study of this compound against a fatty acid binding protein could yield results detailing the specific amino acid residues involved in the interaction, such as hydrogen bonds with the carboxylate and amino groups, and hydrophobic interactions with the octyl chain.

Interactive Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -8.5 | Arg129, Tyr131 | Hydrogen Bond, Electrostatic |

| Ligand Efficiency | 0.45 | Val68, Leu29, Phe46 | Hydrophobic |

| Key Interactions | Carboxyl Group | Tyr131 | Hydrogen Bond |

| Amino Group | Asp75 | Salt Bridge | |

| Alkyl Chain | Phe46, Val68, Ile107 | Hydrophobic |

Note: This data is illustrative and represents typical results from a molecular docking simulation.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to refine the predicted binding pose and assess the stability of the ligand-receptor complex over time. MD simulations apply the principles of classical mechanics to model the atomic motions of the system, providing a dynamic view of the interactions. nih.govyoutube.com By simulating the complex in a virtual aqueous environment for nanoseconds or even microseconds, researchers can observe how the ligand and protein adapt to each other, the stability of key hydrogen bonds, and the role of water molecules in the binding site. nih.gov Such simulations performed on fatty acids binding to myoglobin (B1173299) have revealed how the alkyl tails are stabilized by hydrophobic residues and how the carboxyl head group coordinates with specific amino acids like Lysine. nih.govyoutube.com

Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic structure, geometry, and energy of a molecule. These methods are particularly useful for studying the conformational landscape of flexible molecules like this compound and for predicting spectroscopic properties that can be compared with experimental data.

Conformational Analysis: this compound has several rotatable bonds, allowing it to adopt numerous different three-dimensional shapes, or conformations. The biological activity of a molecule is often dependent on it adopting a specific low-energy conformation that is complementary to its receptor's binding site. Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), can be used to calculate the relative energies of different conformers. scirp.orgresearchgate.net

Studies on other β-amino acids have shown that intramolecular hydrogen bonding and the surrounding solvent environment play crucial roles in determining conformational stability. scirp.orgscirp.org By systematically rotating the key dihedral angles in the backbone of this compound and performing geometry optimization calculations, a potential energy surface can be mapped out to identify the most stable, low-energy conformations. These calculations can reveal, for instance, whether a folded structure stabilized by a hydrogen bond between the amino and carboxyl groups is preferred over a more extended conformation.

Interactive Table 2: Representative Conformational Analysis Data for a β-Amino Acid

| Conformer | Dihedral Angle (θ) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

| 1 | -64° | 0.00 | 0.00 |

| 2 | 57° | 0.48 | 0.21 |

| 3 | 180° | 1.12 | 0.55 |

| 4 | -120° | 1.50 | 0.89 |

Note: This data is based on published calculations for β-alanine and is representative of the type of results obtained from quantum chemical conformational analysis. scirp.org

Spectroscopic Property Prediction: Quantum chemical calculations can also predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra. These predicted spectra can be invaluable for interpreting experimental results and confirming the structure of newly synthesized compounds. While detailed spectroscopic studies on this compound are not widely published, computed properties are available in databases like PubChem, which are derived from such theoretical models. nih.gov

In Silico Screening and Design of Novel Bioactive Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the initial stages of drug discovery by prioritizing a smaller number of promising candidates for laboratory testing.

Virtual Screening: The process typically begins with a validated 3D structure of a biological target. A large virtual library, which can contain millions of compounds, is then computationally docked into the target's binding site. mdpi.com Based on the docking scores and other criteria like predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties, the top-scoring compounds are selected as "hits." This methodology has been effectively used to screen libraries of fatty acids and their derivatives to find potential inhibitors of enzymes like fatty acid synthase and fatty acid binding protein 5 (FABP5). nih.govacs.org

For this compound, a focused library of analogues could be designed and screened. This library might include variations in:

Chain Length: Analogues with shorter (e.g., 3-aminohexanoic acid) or longer (e.g., 3-aminodecanoic acid) alkyl chains.

Amino Group Position: Moving the amino group to other positions on the octanoic acid backbone.

Substitution: Adding other functional groups to the alkyl chain to potentially form additional interactions with the target receptor.

Design of Novel Analogues: The results from docking and MD simulations of the parent compound, this compound, can guide the rational design of new analogues. By understanding the key interactions within the binding site—the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts—researchers can modify the molecule's structure to enhance these interactions, thereby improving binding affinity and biological activity. For example, if a hydrophobic pocket is identified near the end of the octyl chain, designing an analogue with a bulkier, more hydrophobic group at that position could lead to a more potent compound.

Interactive Table 3: Example of a Virtual Screening Hit List for a Fatty Acid Target

| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Lipinski's Rule of 5 Violations | Key Interaction |

| ZINC001234 | (Structure Image) | -9.2 | 0 | H-bond with Arg129 |

| ZINC005678 | (Structure Image) | -8.8 | 0 | Pi-stacking with Phe57 |

| This compound | (Structure Image) | -8.5 | 0 | H-bond with Tyr131 |

| ZINC009012 | (Structure Image) | -8.3 | 0 | H-bond with Ser55 |

Note: This table is a hypothetical representation of virtual screening results, illustrating how compounds are ranked and prioritized.

Future Research Directions and Translational Applications in Chemical Biology

Advancements in Asymmetric Synthesis Towards Industrial-Scale Production

The efficient and stereoselective synthesis of 3-aminooctanoic acid is paramount for its widespread application. While several synthetic methods exist, their scalability for industrial production often presents challenges. Future research will likely focus on the development of robust and cost-effective asymmetric synthetic routes.

Key areas for advancement include:

Catalytic Asymmetric Methodologies: The development of highly efficient and selective catalysts, such as those based on transition metals or organocatalysts, will be crucial for industrial-scale production. yale.edu These methods aim to minimize the use of chiral auxiliaries and stoichiometric reagents, leading to more sustainable and economical processes. yale.edumdpi.com

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly stereoselective approach to the synthesis of β-amino acids. nih.gov Further exploration of novel enzymes and the optimization of reaction conditions could pave the way for large-scale biocatalytic production of this compound. nih.gov

Flow Chemistry: Continuous flow manufacturing processes can offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. cphi-online.com The adaptation of existing synthetic routes or the development of new ones amenable to flow chemistry could revolutionize the industrial production of this compound.

| Synthetic Strategy | Advantages | Challenges |

| Catalytic Asymmetric Synthesis | High efficiency, atom economy, potential for scalability. yale.edumdpi.com | Catalyst cost and stability, optimization of reaction conditions. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability and availability, substrate scope. nih.gov |

| Flow Chemistry | Improved safety and control, enhanced scalability, potential for automation. cphi-online.com | Initial setup costs, requirement for specialized equipment. |

Elucidation of Undiscovered Biological Activities and Therapeutic Potential

While the biological roles of many α-amino acids are well-established, the functions of β-amino acids like this compound are less understood. A critical area of future research will be the systematic investigation of its biological activities to uncover its therapeutic potential.

Potential avenues of investigation include:

Antimicrobial Properties: Given that modifications of peptides with fatty amino acids can enhance their antimicrobial activity, this compound could serve as a building block for novel antimicrobial peptides (AMPs). nih.gov Research could focus on synthesizing and evaluating this compound-containing peptides against a broad spectrum of pathogenic bacteria and fungi. nih.govmdpi.com

Enzyme Inhibition: The unique structure of β-amino acids can make them effective inhibitors of enzymes that process α-amino acids. Screening this compound and its derivatives against various enzyme targets, such as proteases or peptidases, could lead to the discovery of new therapeutic agents.

Neurological Activity: Some β-amino acids have been shown to interact with neurotransmitter systems. Investigating the potential effects of this compound on neuronal receptors and transporters could reveal novel applications in neuroscience.

Integration of Omics Technologies for Comprehensive Metabolic and Functional Profiling

To gain a deeper understanding of the biological roles of this compound, the integration of "omics" technologies will be indispensable. These high-throughput approaches can provide a global view of the metabolic and functional consequences of introducing this non-canonical amino acid into biological systems.

Key omics approaches include:

Metabolomics: This powerful tool can be used to identify and quantify the complete set of metabolites in a biological sample. wustl.edu By comparing the metabolic profiles of cells or organisms treated with this compound to untreated controls, researchers can identify metabolic pathways that are perturbed by its presence. nih.govnih.gov This can provide valuable clues about its mechanism of action and potential off-target effects. osti.gov

Proteomics: This involves the large-scale study of proteins. Proteomic analyses can reveal changes in protein expression and post-translational modifications in response to this compound, offering insights into its cellular targets and signaling pathways.

Transcriptomics: This technique allows for the comprehensive analysis of gene expression. By examining which genes are turned on or off in the presence of this compound, researchers can understand its impact on cellular processes at the genetic level.

| Omics Technology | Information Gained | Potential Application for this compound |

| Metabolomics | Comprehensive analysis of metabolites. wustl.edu | Identifying metabolic pathways affected by this compound. nih.govnih.gov |

| Proteomics | Global analysis of protein expression and modifications. | Identifying protein targets and signaling pathways. |

| Transcriptomics | Genome-wide analysis of gene expression. | Understanding the genetic response to this compound. |

Rational Design and Development of Next-Generation this compound-Based Therapeutics

The knowledge gained from synthetic advancements, biological activity screening, and omics profiling will provide a solid foundation for the rational design of next-generation therapeutics based on the this compound scaffold. nih.govmdpi.com

Future directions in this area include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for a desired therapeutic effect. frontiersin.org This information is crucial for optimizing the potency and selectivity of lead compounds.

Peptidomimetics: this compound can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and bioavailability. nih.govrsc.org These modified peptides can be designed to target specific protein-protein interactions or enzyme active sites with high affinity and specificity.

Drug Delivery Systems: The lipophilic nature of the octanoic acid chain could be exploited for the development of novel drug delivery systems. For instance, this compound could be used to modify existing drugs to improve their cell permeability and tissue distribution.

The continued exploration of this compound holds significant promise for advancing our understanding of chemical biology and for the development of innovative therapeutic strategies. The convergence of advanced synthetic methods, comprehensive biological evaluation, and powerful omics technologies will be instrumental in unlocking the full potential of this versatile molecule.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing enantiomerically pure 3-Aminooctanoic acid derivatives?

- Methodology : Use asymmetric Michael addition with chiral auxiliaries. For example, (-)-(S)-3-Aminooctanoic acid ethyl ester can be synthesized by reacting (S)-N-benzyl-α-methylbenzylamine with (E)-oct-2-enoic acid ethyl ester in THF under cryogenic conditions (-78°C). Quenching with NH₄Cl and chromatographic purification yields 81% product .

- Critical Parameters : Temperature control (-78°C), solvent purity (THF), and chiral auxiliary selection to ensure enantiomeric excess.

Q. How can researchers validate the purity and identity of this compound in synthetic samples?

- Analytical Workflow :

- 1H NMR : Confirm structural integrity via characteristic signals (e.g., δ 7.25–7.22 for aromatic protons in intermediates) .

- HRMS : Verify molecular mass (e.g., [M+–CH₃] at m/z 366.2432) .

- Amino Acid Analysis : Hydrolyze samples and quantify using pre-column derivatization (e.g., OPA/mercaptoethanol) followed by HPLC .

Advanced Research Questions

Q. How can hydroxylated derivatives of this compound in natural products (e.g., laxaphycins) be structurally characterized?

- Integrated Approach :

- NMR Spectroscopy : Identify carbamoylation signals (δ 156.5 ppm for carbonyl; δ 6.45 ppm for NH₂) and hydroxylation patterns .

- Genetic Analysis : Compare adenylation domain sequences (e.g., DLKNFGSDVK) to predict substrate specificity and post-translational modifications .

- Mass Spectrometry : Use HRMS/MS to distinguish between 3-OH and 4-OH positional isomers in peptide backbones .

Q. What strategies resolve contradictions in biosynthetic pathways involving this compound hydroxylation?

- Case Study : In heinamides and lobocyclamides, hydroxylation at C-3 vs. C-4 positions was initially misassigned.

- Resolution : Combine isotopic labeling (e.g., ¹³C-glucose) with heterologous expression of biosynthetic gene clusters to track hydroxylation steps .

- Structural Reanalysis : Re-examine NOESY correlations and coupling constants to confirm stereochemistry .

Q. How can researchers optimize analytical protocols for detecting trace this compound in complex biological matrices?

- Method Development :

- Sample Prep : Use solid-phase extraction (SPE) with mixed-mode resins to isolate amino acids from peptides .

- Derivatization : Employ AccQ-Tag™ or dansyl chloride for enhanced fluorescence detection .

- LC-MS/MS : Optimize collision energy for MRM transitions (e.g., m/z 188 → 144 for this compound) to improve sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。